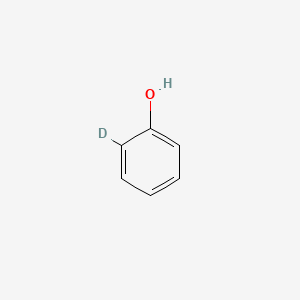

Phenol-d

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-deuteriophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i4D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWSIDIOOBJBQZ-QYKNYGDISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Kinetic Isotope Effect of Phenol-d: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetic isotope effect (KIE) of deuterated phenol (B47542) (phenol-d). It is designed to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering insights into reaction mechanisms and guidance for experimental design. The document summarizes quantitative data, details experimental protocols, and visualizes key concepts.

Introduction to the Kinetic Isotope Effect of this compound

The kinetic isotope effect is a powerful tool for elucidating the mechanisms of chemical reactions. It is defined as the ratio of the rate constant of a reaction with a lighter isotope (k_L) to that with a heavier isotope (k_H). In the context of this compound, the substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H or D) can lead to a significant change in reaction rates, providing crucial information about bond-breaking and bond-forming steps in the rate-determining step of a reaction.[1] The difference in zero-point vibrational energy between a C-H and a C-D bond is the primary origin of the primary deuterium KIE.

Deuteration of phenol can occur at the hydroxyl group (C₆H₅OD) or on the aromatic ring (e.g., C₆D₅OH). The position of the deuterium label is critical, as it determines which reaction mechanisms will exhibit a significant KIE. A primary KIE is observed when the bond to the deuterium atom is broken during the rate-determining step, while a secondary KIE arises from isotopic substitution at a position not directly involved in bond cleavage.

This guide will explore the KIE of this compound in various reaction types, including oxidation, electrophilic substitution, and enzymatic transformations.

Quantitative Data on the Kinetic Isotope Effect of this compound

The magnitude of the KIE for this compound is highly dependent on the specific reaction and its mechanism. The following table summarizes reported KIE values for various reactions involving phenol and its derivatives.

| Reaction Type | Substrate | Reagent/Catalyst | k_H/k_D | Notes | Reference(s) |

| Oxidation | p-methoxy-2,6-di-tert-butylphenol | Cupric-superoxo complex | 11 | Hydrogen atom abstraction from the hydroxyl group. | [1] |

| p-methyl-2,6-di-tert-butylphenol | Cupric-superoxo complex | 4.2 | Hydrogen atom abstraction from the hydroxyl group. | [1] | |

| Phenol | Peroxyl radical | 10.7 (theoretical) | Hydrogen atom abstraction from the hydroxyl group. | [2] | |

| Enzymatic Oxidation | Deuterated Phenol | Phenol hydroxylase | ~1 (No effect) | Oxidative half-reaction. | [3] |

| Electrophilic Iodination | Phenol | Molecular iodine in buffered solution | up to 6.3 | Rate-determining proton removal from the Wheland intermediate. | |

| Electrophilic Sulfonation | Benzene-d₆ | Sulfur trioxide in trichlorofluoromethane | 1.23 ± 0.08 | Indicates C-H/C-D bond breaking is part of the rate-determining step. | [4] |

| Benzene-d₆ | Sulfur trioxide in nitromethane | 1.34 ± 0.08 | [4] | ||

| Electrophilic Nitration | Benzene-d₆ | Nitronium tetrafluoroborate | ~1 (No effect) | Attack of the electrophile is the rate-determining step. | |

| Friedel-Crafts Alkylation | Benzene-d₆ | Phenethyl chloride / AlCl₃·CH₃NO₂ | ~1 (No effect) | Attack of the electrophile is the rate-determining step. | [5] |

Experimental Protocols

The accurate determination of the KIE for this compound requires carefully designed and executed experiments. Below are detailed methodologies for key experiments cited in this guide.

KIE Measurement for the Oxidation of Substituted Phenols by a Cupric-Superoxo Complex

This protocol is based on the study of the oxidation of p-substituted 2,6-di-tert-butylphenols by a cupric-superoxo complex.[1]

Objective: To determine the second-order rate constants for the oxidation of a phenol and its deuterated analogue to calculate the KIE.

Materials:

-

p-substituted 2,6-di-tert-butylphenol (B90309) (e.g., p-OMe-DTBP)

-

Deuterated p-substituted 2,6-di-tert-butylphenol (O-D)

-

Cupric-superoxo complex solution of known concentration

-

Anhydrous, deoxygenated solvent (e.g., acetone)

-

Stopped-flow spectrophotometer

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a stock solution of the cupric-superoxo complex in the chosen solvent.

-

Prepare separate stock solutions of the proteo and deuterated phenol substrates of known concentrations.

-

-

Kinetic Measurements:

-

Set the temperature of the stopped-flow instrument to the desired reaction temperature (e.g., -90 °C).

-

Load the solution of the cupric-superoxo complex into one syringe of the stopped-flow instrument and the phenol solution into the other.

-

Initiate the reaction by rapidly mixing the two solutions. The reaction is monitored under pseudo-first-order conditions with the phenol in large excess.

-

Monitor the decay of the cupric-superoxo complex by observing the change in absorbance at its characteristic wavelength (e.g., 410 nm) over time.

-

Record the absorbance data as a function of time.

-

-

Data Analysis:

-

Fit the absorbance decay data to a pseudo-first-order kinetic model to obtain the observed rate constant (k_obs).

-

The second-order rate constant (k₂) is determined from the slope of a plot of k_obs versus the concentration of the phenol.

-

Repeat the experiment with the deuterated phenol to obtain its second-order rate constant (k₂_D).

-

-

KIE Calculation:

-

Calculate the KIE as the ratio of the second-order rate constants: KIE = k₂(H) / k₂(D).

-

KIE Measurement for Electrophilic Aromatic Substitution

This protocol provides a general framework for determining the KIE in electrophilic aromatic substitution reactions of this compound, such as sulfonation.

Objective: To determine the relative rates of reaction for phenol and ring-deuterated phenol to calculate the KIE.

Materials:

-

Phenol

-

Ring-deuterated phenol (e.g., this compound₅)

-

Electrophilic reagent (e.g., sulfur trioxide)

-

Inert solvent (e.g., trichlorofluoromethane)

-

Internal standard

-

Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

-

Competitive Reaction Setup:

-

Prepare a solution containing a known equimolar mixture of phenol and ring-deuterated phenol in the chosen solvent.

-

Add a known amount of an internal standard to the mixture.

-

Cool the reaction mixture to the desired temperature (e.g., -35 °C for sulfonation).

-

-

Reaction Initiation and Monitoring:

-

Add the electrophilic reagent to the stirred solution of phenols.

-

Take aliquots of the reaction mixture at various time points.

-

Quench the reaction in each aliquot immediately (e.g., by adding a suitable quenching agent).

-

-

Product Analysis:

-

Analyze the quenched aliquots by GC-MS or HPLC to determine the relative amounts of the unreacted phenol and deuterated phenol, as well as the products formed.

-

-

Data Analysis and KIE Calculation:

-

From the relative consumption of the proteo and deuterated starting materials, or the relative formation of the corresponding products, calculate the KIE using the appropriate competitive kinetic equations.

-

Signaling Pathways and Experimental Workflows

Visualizing reaction mechanisms and experimental workflows is crucial for a deeper understanding of the kinetic isotope effect.

Caption: General workflow for the determination of the kinetic isotope effect.

Caption: Hydrogen Atom Transfer (HAT) mechanism in phenol oxidation.

Caption: General mechanism for Electrophilic Aromatic Substitution (EAS) of this compound.

Conclusion

The kinetic isotope effect of this compound is a nuanced and powerful tool for probing reaction mechanisms. The magnitude of the KIE can vary significantly, from negligible in reactions where C-H/C-D bond cleavage is not rate-determining (e.g., nitration), to substantial in reactions involving rate-determining hydrogen atom abstraction or proton transfer. This guide provides a foundational understanding of the KIE of this compound, supported by quantitative data, detailed experimental protocols, and clear visualizations. For researchers in drug development, understanding the KIE can aid in the design of new synthetic routes and in the prediction of metabolic pathways of phenolic compounds. Further research into the KIE of this compound across a broader range of reactions will continue to deepen our understanding of fundamental chemical reactivity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic and isotopic studies of the oxidative half-reaction of phenol hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aromatic sulphonation. Part XXII. Kinetic isotope effects in the reaction of [1,3,5-2H3]benzene with sulphur trioxide: competitive sulphonation of benzene and toluene - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated phenol (B47542), a stable isotope-labeled analog of phenol, serves as a critical tool in a multitude of scientific disciplines, including pharmaceutical research, metabolic studies, and environmental analysis. The substitution of one or more hydrogen atoms with deuterium (B1214612) imparts subtle yet significant changes to the molecule's physical and chemical characteristics. These alterations, primarily stemming from the kinetic isotope effect, provide researchers with a powerful method for elucidating reaction mechanisms, quantifying analytes with high precision, and enhancing the metabolic stability of drug candidates. This technical guide provides a comprehensive overview of the core physical and chemical properties of various deuterated phenol isotopologues, detailed experimental protocols for their characterization, and insights into their applications.

Physical and Chemical Properties

The replacement of protium (B1232500) (¹H) with deuterium (²H) in the phenol molecule leads to a number of measurable differences in its physical and chemical properties. These differences are most pronounced in properties that are sensitive to bond vibrational frequencies and zero-point energies, as the C-D and O-D bonds are stronger and vibrate at lower frequencies than their C-H and O-H counterparts.

Data Presentation: A Comparative Summary

The following tables summarize the key physical and chemical properties of non-deuterated phenol and its common deuterated isotopologues. These values have been compiled from various sources and represent the most consistently reported data.

Table 1: General Physical Properties of Phenol and Deuterated Phenols

| Property | Phenol (C₆H₅OH) | Phenol-d1 (C₆H₅OD) | Phenol-d5 (C₆D₅OH) | Phenol-d6 (C₆D₅OD) |

| CAS Number | 108-95-2 | 1003-66-3 | 4165-62-2 | 13127-88-3 |

| Molecular Weight ( g/mol ) | 94.11 | 95.12 | 99.14 | 100.15 |

| Melting Point (°C) | 40-43 | 40-42 | 40-42 | 40-42[1][2] |

| Boiling Point (°C) | 181.7 | 182 | 182 | 182[1][3][4][5][6][7] |

| Density (g/mL at 25°C) | 1.07 | 1.082 | 1.127 | 1.140[3][4] |

| Vapor Pressure (mmHg at 20°C) | 0.35 | - | - | 0.36[3][4] |

| Appearance | White crystalline solid[8] | Solid | Crystals | Solid |

Table 2: Chemical and Spectroscopic Properties of Phenol and Deuterated Phenols

| Property | Phenol (C₆H₅OH) | Phenol-d1 (C₆H₅OD) | Phenol-d5 (C₆D₅OH) | Phenol-d6 (C₆D₅OD) |

| Acidity (pKa) | ~10.0 | Slightly higher than phenol | Slightly higher than phenol | Slightly higher than phenol |

| ΔpK per D | - | - | - | up to 0.031[9][10][11][12] |

| Isotopic Purity (atom % D) | - | Typically >95% | Typically >98% | Typically >99%[3] |

| Vapor Density (vs air) | 3.24 | - | - | 3.24[3][4] |

| Flash Point (°C) | 79 | 79 | 79 | 79[3][6] |

Experimental Protocols

Detailed and reproducible experimental methodologies are paramount for obtaining reliable data. This section outlines the protocols for key experiments used to characterize deuterated phenol.

Synthesis of Deuterated Phenol (Phenol-d6)

A common method for the synthesis of deuterated phenols is through acid-catalyzed hydrogen-deuterium (H/D) exchange.[13]

Materials:

-

Phenol

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Sulfuric acid-d2 (D₂SO₄, 98 wt. % in D₂O) or a solid acid catalyst like Amberlyst-15[12]

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve phenol in an excess of deuterium oxide.

-

Carefully add a catalytic amount of deuterated sulfuric acid or the solid acid catalyst.

-

Attach a reflux condenser and heat the mixture to reflux for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR spectroscopy.[12]

-

After cooling to room temperature, extract the deuterated phenol with diethyl ether.

-

Wash the organic layer with a small amount of D₂O to remove any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator to yield the crude deuterated phenol.

-

Purify the product by distillation or recrystallization.

Determination of Acidity (pKa) by UV-Vis Spectrophotometry

The pKa of deuterated phenol can be determined by monitoring the change in its UV-Vis absorption spectrum as a function of pH.

Materials:

-

Deuterated phenol

-

A series of buffer solutions of known pH (prepared with D₂O for O-D determination)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter calibrated for D₂O if necessary

Procedure:

-

Prepare a stock solution of the deuterated phenol in a suitable solvent (e.g., D₂O or a methanol/D₂O mixture).

-

For each buffer solution, add a small, constant aliquot of the deuterated phenol stock solution.

-

Record the UV-Vis spectrum of each solution over a relevant wavelength range.

-

Identify the wavelength of maximum absorbance for both the protonated (or deuterated) and deprotonated forms of the phenol.

-

Plot the absorbance at a chosen wavelength against the pH (or pD) of the buffer solutions.

-

The pKa is the pH at which the concentrations of the acidic and basic forms are equal, which corresponds to the midpoint of the resulting sigmoidal curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the isotopic purity and structure of deuterated phenol.

Materials:

-

Deuterated phenol sample

-

Deuterated NMR solvent (e.g., chloroform-d, acetone-d6)

-

NMR spectrometer

Procedure:

-

Dissolve a small amount of the deuterated phenol sample in the chosen deuterated NMR solvent in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra. The ¹H NMR spectrum will show a significant reduction or absence of signals corresponding to the positions of deuterium substitution. The signal for the hydroxyl proton (or deuteron) can be confirmed by a D₂O exchange experiment, where the peak disappears upon addition of a drop of D₂O.[14]

-

For a more detailed analysis, ²H (deuterium) NMR can be performed to directly observe the deuterium signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the vibrational modes of the molecule, which are sensitive to isotopic substitution.

Materials:

-

Deuterated phenol sample

-

IR spectrometer (e.g., FTIR)

-

Sample holder (e.g., KBr pellet press, solution cell)

Procedure:

-

Prepare the sample for analysis. This can be as a neat liquid film, a KBr pellet for a solid sample, or a solution in a suitable IR-transparent solvent.

-

Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Analyze the spectrum for characteristic peaks. The O-D stretching vibration will appear at a significantly lower wavenumber (around 2400-2600 cm⁻¹) compared to the O-H stretch (around 3200-3600 cm⁻¹).[15] Similarly, C-D stretching vibrations will be observed at lower frequencies than C-H stretches.

Mandatory Visualizations

Experimental Workflow for Quantitative Analysis using Deuterated Phenol

Deuterated phenol is frequently used as an internal standard in quantitative analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to improve accuracy and precision.

Caption: A generalized workflow for quantitative analysis using deuterated phenol as an internal standard.

Signaling Pathways Modulated by Phenolic Compounds

Phenolic compounds are known to modulate various intracellular signaling pathways, which is relevant for their application in drug development, particularly as anti-inflammatory agents.[16][17] While the specific effects of deuteration on these pathways are an area of ongoing research, the fundamental interactions remain the same.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. benchchem.com [benchchem.com]

- 7. afit.edu [afit.edu]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. "Solid-state Deuterium NMR Spectroscopy of d5-Phenol in White Portland " by Michael A. Janusa [scholarworks.sfasu.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Phenol-d and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methodologies for the synthesis of deuterated phenol (B47542) (Phenol-d) and its derivatives. The incorporation of deuterium (B1214612) into phenolic structures is a critical tool in pharmaceutical research, aiding in mechanistic studies, kinetic isotope effect investigations, and as internal standards for mass spectrometry. This document details key synthetic strategies, presents quantitative data for comparative analysis, and provides specific experimental protocols for practical application.

Introduction to Deuterated Phenols

Deuterated phenols are isotopically labeled compounds where one or more hydrogen atoms on the aromatic ring or the hydroxyl group are replaced by deuterium atoms. This isotopic substitution can subtly alter the physicochemical properties of the molecule, most notably through the kinetic isotope effect, which is leveraged to study reaction mechanisms and metabolic pathways. This compound and its derivatives are invaluable in drug discovery and development for enhancing the precision of analytical methods and for creating deuterated drugs with potentially improved pharmacokinetic profiles.[1]

Primary Synthesis Methods

The synthesis of deuterated phenols primarily relies on hydrogen-deuterium (H-D) exchange reactions, where protons in the phenol molecule are swapped with deuterons from a deuterium source. The most common and efficient methods involve catalysis.

Heterogeneous Catalytic Hydrogen-Deuterium Exchange

Catalytic H-D exchange is a widely used and highly efficient method for the deuteration of phenols, often employing platinum or palladium catalysts. This method is attractive due to its high deuterium incorporation efficiency and the use of deuterium oxide (D₂O) as a cost-effective deuterium source.

Pt/C is a highly effective catalyst for the deuteration of aromatic rings.[2] Notably, it can catalyze the deuteration of phenol at room temperature, offering a milder alternative to other methods.[2] The general reaction involves stirring the phenol with Pt/C in D₂O, often under a hydrogen or deuterium atmosphere.

Pd/C is another common catalyst for H-D exchange reactions. While it can be used for the deuteration of phenols, it often requires higher temperatures compared to Pt/C to achieve similar levels of deuterium incorporation.[2]

References

An In-Depth Technical Guide to Phenol-d NMR Spectral Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for various deuterated forms of phenol (B47542). Understanding the NMR spectra of these isotopologues is crucial for researchers in fields ranging from mechanistic studies and reaction monitoring to drug development, where deuterated compounds are increasingly used to modify metabolic profiles. This document presents detailed quantitative data, experimental protocols, and visual aids to facilitate a thorough understanding of the subject.

Introduction to Phenol-d NMR Spectroscopy

Deuterium (B1214612) (²H or D), an isotope of hydrogen, possesses a nuclear spin (I=1) that differs from that of a proton (¹H, I=1/2). This difference leads to distinct changes in NMR spectra upon isotopic substitution. In ¹H NMR, the replacement of a proton with a deuteron (B1233211) results in the disappearance of the corresponding signal. In ¹³C NMR, carbons bonded to deuterium exhibit characteristic splitting patterns due to C-D coupling and a decrease in signal intensity from the loss of the Nuclear Overhauser Effect (NOE). This guide will explore the NMR spectral data of unlabeled phenol and its deuterated analogues: phenol-d1 (phenol-OD) and phenol-d5 (B121304) (phenol-2,3,4,5,6-d5).

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for phenol and its deuterated forms in two common NMR solvents: chloroform-d (B32938) (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

¹H NMR Spectral Data

| Compound | Solvent | Ar-H (ppm) | Multiplicity | J (Hz) | OH (ppm) | Multiplicity |

| Phenol | CDCl₃ | 7.29-7.23, 6.98, 6.90 | m, t, d | 7.4, 8.0 | ~5.0-6.0 | br s |

| Phenol | DMSO-d₆ | 7.18, 6.87-6.72 | t, m | 7.8 | 9.32 | s |

| Phenol-d1 (Phenol-OD) | CDCl₃ | 7.29-7.23, 6.98, 6.90 | m, t, d | 7.4, 8.0 | - | - |

| Phenol-d1 (Phenol-OD) | DMSO-d₆ | 7.18, 6.87-6.72 | t, m | 7.8 | - | - |

| Phenol-d5 | CDCl₃ | - | - | - | ~5.0-6.0 | s |

| Phenol-d5 | DMSO-d₆ | - | - | - | 9.32 | s |

Note: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent purity. The values provided are approximate ranges.

¹³C NMR Spectral Data

| Compound | Solvent | C1 (ipso) | C2, C6 (ortho) | C3, C5 (meta) | C4 (para) |

| Phenol | CDCl₃ | 155.0 | 115.4 | 129.7 | 121.0 |

| Phenol | DMSO-d₆ | 157.36[1] | 115.26[1] | 129.35[1] | 118.82[1] |

| Phenol-d1 (Phenol-OD) | CDCl₃ | ~155.0 | ~115.4 | ~129.7 | ~121.0 |

| Phenol-d1 (Phenol-OD) | DMSO-d₆ | ~157.3 | ~115.2 | ~129.3 | ~118.8 |

| Phenol-d5 | CDCl₃ | 155.0 | 115.4 (t) | 129.7 (t) | 121.0 (t) |

| Phenol-d5 | DMSO-d₆ | 157.3 | 115.2 (t) | 129.3 (t) | 118.8 (t) |

Note: For Phenol-d5, the signals for the deuterated carbons (C2-C6) will appear as triplets due to ¹J-coupling with deuterium (I=1). The precise chemical shifts may vary slightly due to isotopic effects.

Experimental Protocols

The following section details the methodologies for preparing and acquiring NMR spectra of deuterated phenols.

Sample Preparation

-

Analyte Preparation: Ensure the deuterated phenol sample is of high purity. If necessary, purify the compound by recrystallization or chromatography.

-

Solvent Selection: Choose a deuterated solvent that will not obscure the signals of interest. CDCl₃ and DMSO-d₆ are common choices. Ensure the solvent is of high isotopic purity (typically >99.8 atom % D).

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the analyte in 0.6-0.7 mL of solvent is generally sufficient. For ¹³C NMR, a more concentrated solution (50-100 mg/mL) is preferable to obtain a good signal-to-noise ratio in a reasonable time.

-

Procedure:

-

Accurately weigh the desired amount of the deuterated phenol and transfer it to a clean, dry NMR tube.

-

Add the appropriate volume of the deuterated solvent.

-

Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

NMR Data Acquisition

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These parameters may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for a moderately concentrated sample.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.

-

Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments) to simplify the spectrum and enhance signal-to-noise through the Nuclear Overhauser Effect (for protonated carbons).

-

Number of Scans (NS): 128 to 1024 scans or more may be necessary depending on the sample concentration.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): A range of 0 to 200 ppm is standard for most organic molecules.

-

Temperature: 298 K (25 °C).

Visualization of Deuterated Phenol Structures and NMR Relationships

The following diagrams, generated using the DOT language, illustrate the structures of the phenol isotopologues and the relationships between them and their expected NMR spectra.

Conclusion

The NMR spectra of deuterated phenols provide a wealth of information for chemists. The selective replacement of protons with deuterium serves as a powerful tool for signal assignment and the study of reaction mechanisms. This guide has provided a detailed summary of the expected ¹H and ¹³C NMR data for phenol, phenol-d1, and phenol-d5, along with standardized experimental protocols for their acquisition. The provided visualizations further clarify the relationships between these isotopologues and their spectral characteristics. By utilizing this information, researchers can more effectively employ deuterated phenols in their scientific endeavors.

References

Unveiling Reaction Mechanisms: A Technical Guide to the Applications of Phenol-d

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the applications of deuterated phenol (B47542) (phenol-d) in the elucidation of complex chemical and biological reaction mechanisms. By leveraging the kinetic isotope effect (KIE), this compound serves as a powerful probe to identify rate-determining steps, differentiate between proposed mechanistic pathways, and understand the intricacies of bond-breaking and bond-forming events. This guide details the core principles, presents quantitative data from key studies, outlines experimental protocols, and provides visual diagrams of relevant pathways and workflows.

The Core Principle: The Kinetic Isotope Effect (KIE)

The primary application of this compound in mechanistic studies hinges on the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced by one of its isotopes. In the case of this compound, a hydrogen atom (¹H) is replaced by its heavier isotope, deuterium (B1214612) (²H or D).

The fundamental principle lies in the difference in zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) or oxygen-hydrogen (O-H) bond and its corresponding deuterated counterpart (C-D or O-D). Due to its greater mass, deuterium forms a stronger bond that vibrates at a lower frequency, resulting in a lower ZPE. Consequently, more energy is required to break a C-D or O-D bond compared to a C-H or O-H bond.

If the cleavage of this bond is part of the rate-determining step of a reaction, substituting hydrogen with deuterium will significantly slow down the reaction rate. This is termed a primary KIE, and its magnitude, expressed as the ratio of the rate constants (kH/kD), provides crucial evidence about the reaction mechanism. A significant kH/kD value (typically > 2) indicates that the H/D-substituted bond is broken in the slowest step of the reaction.

General Experimental Workflow for KIE Determination

The determination of a KIE typically involves comparing the reaction rates of the non-deuterated (protio) phenol and the deuterated this compound under identical conditions. This can be done through parallel experiments or competition experiments.

Caption: General workflow for determining the Kinetic Isotope Effect (KIE).

Applications in Drug Development & Metabolism: Cytochrome P450

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases crucial for the metabolism of a wide array of xenobiotics, including approximately 75% of all pharmaceuticals. Phenolic moieties are common in drug molecules, and their metabolism by CYPs can lead to either detoxification or bioactivation to reactive metabolites. This compound is an invaluable tool for studying the mechanisms of these transformations.

The metabolism of phenol itself is primarily mediated by CYP2E1 and, to a lesser extent, by other isoforms like CYP2F2, leading to the formation of hydroquinone (B1673460) and catechol.[1][2]

Mechanistic Insights from KIE Studies

The accepted mechanism for many CYP-catalyzed hydroxylations is the "oxygen rebound" mechanism. This involves the abstraction of a hydrogen atom from the substrate by the highly reactive ferryl-oxo intermediate (Compound I) of the P450, followed by the "rebound" of the hydroxyl group to the resulting substrate radical.

Using deuterated substrates allows researchers to probe this mechanism. A significant KIE suggests that the initial C-H bond cleavage is the rate-limiting step. For instance, studies on the metabolism of various deuterated aromatic substrates by hepatic monooxygenases revealed significant KIEs (kH/kD = 1.3-1.75) for meta-hydroxylation.[3] This finding was crucial as it provided evidence for an alternative pathway to the commonly assumed arene oxide intermediate for phenol formation in mammals.[3]

Cytochrome P450 Catalytic Cycle

Caption: The catalytic cycle of Cytochrome P450 enzymes.

Quantitative KIE Data in Enzymatic Reactions

| Reaction / Enzyme System | Substrate(s) | Observed kH/kD | Mechanistic Implication |

| Hepatic Monooxygenases | Nitrobenzene, Methyl Phenyl Sulfide | 1.3 - 1.75 | Evidence for a direct hydroxylation pathway, not solely via an arene oxide intermediate.[3] |

| Phenol Hydroxylase | Phenol / Thiophenol | ~1.0 | O-H bond cleavage is not the rate-determining step in the oxidative half-reaction.[4] |

| Phenol Hydroxylase | Resorcinol | 1.7 - 3.7 | C-H bond cleavage is partially rate-limiting for this substrate.[4] |

Experimental Protocol: KIE in Microsomal Metabolism

This protocol is adapted for studying the KIE of phenol metabolism using human liver microsomes (HLMs).

1. Materials:

-

Phenol and this compound (e.g., Phenol-d6)

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Quenching solution: Ice-cold acetonitrile (B52724) with an internal standard (e.g., a structurally similar but chromatographically distinct deuterated compound).

-

Instrumentation: LC-MS/MS system.

2. Procedure:

-

Preparation: Thaw HLMs on ice. Prepare stock solutions of phenol and this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute to working concentrations with phosphate buffer.

-

Incubation Setup: In separate microcentrifuge tubes, prepare incubation mixtures for the deuterated and non-deuterated compounds. A typical 200 µL incubation might contain:

-

Phosphate buffer

-

HLM protein (e.g., 0.25 mg/mL)

-

Substrate (Phenol or this compound, e.g., 1 µM final concentration)

-

-

Pre-incubation: Vortex the tubes gently and pre-incubate at 37°C for 5 minutes to equilibrate the system.

-

Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each tube.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot (e.g., 50 µL) from each incubation and add it to a separate tube containing 2-3 volumes (e.g., 150 µL) of the ice-cold acetonitrile/internal standard quenching solution.

-

Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to precipitate proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Analyze the disappearance of the parent compound (phenol or this compound) over time using a validated LC-MS/MS method.

3. Data Analysis:

-

Plot the concentration of the remaining parent compound versus time for both phenol and this compound.

-

Determine the initial reaction rates (kH and kD) from the linear portion of the substrate depletion curves.

-

Calculate the KIE as the ratio of the rates: KIE = kH / kD .

Applications in Chemical Synthesis: Oxidation Reactions

This compound is also a critical tool for elucidating the mechanisms of chemical oxidation reactions, particularly those involving hydrogen atom transfer (HAT).

A study on the oxidation of substituted 2,6-di-tert-butylphenols by a cupric-superoxo complex provided decisive evidence for a HAT mechanism. The reaction with O-deuterated p-OMe-DTBP showed a significant deceleration in the reaction rate, yielding a primary KIE of 11. This large value strongly supports a mechanism where the O-H bond cleavage is the rate-limiting step.

Applications in Photochemistry: Proton-Coupled Electron Transfer (PCET)

Proton-coupled electron transfer (PCET) is a fundamental process in many areas of chemistry and biology, including photosynthesis and solar energy conversion.[5][6] In a PCET reaction, both an electron and a proton are transferred in a single, concerted kinetic step. This compound is instrumental in identifying these concerted pathways.

In a study of a phenol-pyrrolidinofullerene system, photoexcitation leads to a quenching of the fullerene's excited state. By replacing the phenolic proton with deuterium, the rate of this quenching process was observed to be significantly slower, yielding a KIE of 3.0. This result confirms the involvement of the proton in the rate-determining step and is consistent with a concerted PCET mechanism, as stepwise pathways (electron-first or proton-first) would likely not exhibit such a pronounced KIE.

Caption: Concerted PCET pathway confirmed by KIE studies.

Conclusion

Deuterated phenol is an indispensable tool for mechanistic investigations across chemistry, biology, and drug development. Its application in Kinetic Isotope Effect studies provides unambiguous evidence for the involvement of C-H and O-H bond cleavage in the rate-determining steps of reactions. From deciphering the complex catalytic cycles of Cytochrome P450 enzymes to confirming concerted proton-coupled electron transfer pathways in photochemical systems, this compound allows researchers to gain a deeper, more quantitative understanding of reaction mechanisms, ultimately enabling the design of more efficient synthetic processes and safer, more effective pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. Deuterium isotope effects during formation of phenols by hepatic monoxygenases. Evidence for an alternative to arene oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic and isotopic studies of the oxidative half-reaction of phenol hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proton-Coupled Electron Transfer and Hydrogen Tunneling in Olive Oil Phenol Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. [PDF] Kinetic isotope effect of proton-coupled electron transfer in a hydrogen bonded phenol—pyrrolidino[60]fullerene | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Safety, Handling, and Storage of Phenol-d

For researchers, scientists, and drug development professionals, the use of deuterated compounds like Phenol-d (including its various isotopic forms such as Phenol-d5 and Phenol-d6) is integral to a range of applications, from mechanistic studies to the development of drugs with enhanced pharmacokinetic profiles. While the substitution of hydrogen with deuterium (B1214612) can offer significant advantages, it is imperative to handle these compounds with a thorough understanding of their safety profiles and appropriate handling and storage procedures. This guide provides a comprehensive overview of the safety, handling, and storage of this compound, with a focus on quantitative data, experimental protocols, and clear visual representations of key processes.

Physicochemical and Toxicological Properties

The safety profile of this compound is largely extrapolated from the extensive data available for unlabeled phenol (B47542), as the substitution of hydrogen with deuterium is not expected to significantly alter its primary toxicological properties. However, subtle differences in metabolism due to the kinetic isotope effect may exist. Phenol is a highly toxic and corrosive compound, and its deuterated analogs should be handled with the same level of caution.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Phenol-d5, Phenol-d6, and unlabeled Phenol is presented in Table 1 for easy comparison. These properties are critical for understanding the behavior of the compound under various laboratory conditions.

| Property | Phenol-d5 | Phenol-d6 | Phenol (unlabeled) |

| Molecular Formula | C₆D₅OH | C₆D₅OD | C₆H₅OH |

| Molecular Weight | 99.14 g/mol [1] | 100.15 g/mol [2][3] | 94.11 g/mol [4] |

| Appearance | White to off-white solid[5] | Solid[2] | Colorless-to-white crystalline solid[6] |

| Melting Point | 40-42 °C[5][7] | 40-42 °C[2][8] | 40.9 °C[9] |

| Boiling Point | 182 °C[5][7] | 182 °C[2] | 181.7 °C[4] |

| Density | 1.127 g/mL at 25 °C | 1.140 g/mL at 25 °C[2] | 1.07 g/cm³[4] |

| Vapor Pressure | Not available | 0.36 mmHg at 20 °C[2] | 0.4 mmHg at 20 °C[4] |

| Flash Point | 79 °C (closed cup)[10] | 79.0 °C (closed cup)[11] | 79 °C (closed cup)[4] |

| Autoignition Temperature | Not available | 715 °C[2] | 715 °C[12] |

| Water Solubility | Soluble | Partially soluble | 8.3 g/100 mL at 20 °C[4] |

Toxicological Data

| Route of Exposure | Species | Value | Reference |

| Oral LD50 | Rat | 317 mg/kg | [4][8] |

| Mouse | 270 mg/kg | [4][8] | |

| Rabbit | 420 mg/kg | [16] | |

| Dermal LD50 | Rabbit | 630 mg/kg | [8] |

| Rat | 669 mg/kg | [17] | |

| Inhalation LC50 | Rat | 316 mg/m³ (4 h) | [18] |

| Mouse | 166 ppm (RD50, 5 min) | [18] |

Note: The toxicological properties of this compound have not been thoroughly investigated. The information provided for unlabeled phenol should be used as a guideline for safe handling.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance with multiple hazard categories. The following pictograms and hazard statements are associated with Phenol-d6.

Hazard Pictograms:

-

Corrosive

-

Acute Toxic

-

Health Hazard

-

H301 + H331: Toxic if swallowed or if inhaled.

-

H311: Toxic in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H341: Suspected of causing genetic defects.

-

H373: May cause damage to organs through prolonged or repeated exposure.

-

H411: Toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure.

-

Eye Protection: Chemical safety goggles and a face shield should be worn.

-

Hand Protection: Use chemically resistant gloves. Double gloving is recommended. Suitable glove materials include butyl rubber and Viton®. Nitrile gloves offer limited splash protection and should be changed immediately upon contamination.

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn.

-

Respiratory Protection: All work with solid this compound or its solutions should be conducted in a certified chemical fume hood. If a fume hood is not available, a properly fitted respirator with organic vapor cartridges is necessary.

Engineering Controls

-

Ventilation: A properly functioning chemical fume hood is the primary engineering control for preventing inhalation exposure.

-

Eyewash and Safety Shower: An easily accessible and functional eyewash station and safety shower are essential in any laboratory where this compound is handled.

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Safe Handling

-

Avoid creating dust when handling solid this compound.

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the work area.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.[19]

-

Protect from light and moisture.[7]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

-

Recommended storage temperature is typically 2-8°C.[19]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

-

Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Procedures

-

Small Spills: Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the contaminated material in a sealed container for disposal.

-

Large Spills: Evacuate the area. Ventilate the area and contain the spill. Absorb with an inert material and place in a sealed container for disposal. Do not allow the spill to enter drains or waterways.

Experimental Protocols

Detailed experimental protocols are essential for ensuring safety and reproducibility. Below are representative methodologies for key safety-related experiments.

Protocol for Glove Permeation Testing (based on ASTM F739)

This protocol describes a method for determining the breakthrough time and permeation rate of a chemical through a protective glove material.

Objective: To measure the resistance of a glove material to permeation by this compound under conditions of continuous contact.

Materials:

-

Glove material specimen

-

Challenge chemical (this compound solution)

-

Collection medium (e.g., dry nitrogen gas or a suitable liquid)

-

Analytical instrument for detection (e.g., gas chromatograph with a flame ionization detector - GC-FID)

-

Constant temperature bath (23 ± 2 °C)[3]

Procedure:

-

Cut a circular specimen from the palm area of the glove to be tested.

-

Measure the thickness of the specimen.

-

Mount the specimen between the two chambers of the permeation cell, ensuring a leak-proof seal.

-

Introduce the challenge chemical (this compound solution) into the challenge chamber, which is in contact with the external surface of the glove material.

-

Simultaneously, start the flow of the collection medium through the collection chamber, which is in contact with the inner surface of the glove material.

-

Continuously monitor the collection medium for the presence of the challenge chemical using the analytical instrument.

-

The breakthrough time is the time elapsed from the initial contact of the chemical with the glove material to the time at which the chemical is first detected in the collection medium at a specified permeation rate (e.g., 1 μg/cm²/min).[3][22]

-

Continue the test to determine the steady-state permeation rate , which is the constant rate of permeation that occurs after equilibrium is reached.

-

Decontaminate all equipment after use.

Protocol for Respirator Cartridge Breakthrough Testing (based on NIOSH guidelines)

This protocol outlines a method to determine the service life of an organic vapor respirator cartridge when exposed to this compound vapor.

Objective: To determine the time it takes for a specific concentration of this compound vapor to be detected downstream of a respirator cartridge.

Materials:

-

Test chamber with controlled atmosphere (temperature, humidity, airflow)

-

Respirator cartridge to be tested

-

System for generating a known concentration of this compound vapor

-

Air sampling pump

-

Analytical instrument for detecting this compound (e.g., photoionization detector or GC)

-

Flow meters

Procedure:

-

Equilibrate the respirator cartridge to the desired temperature and humidity.

-

Place the cartridge in the test chamber and connect it to the airflow system.

-

Initiate a constant flow of air through the cartridge at a rate that simulates a worker's breathing rate (e.g., 40 L/min).

-

Introduce a known, constant concentration of this compound vapor into the airstream upstream of the cartridge.

-

Continuously or periodically sample the air downstream of the cartridge.

-

The breakthrough time is the time at which the concentration of this compound in the downstream air reaches a predetermined level (e.g., 10% of the upstream concentration).

-

The service life of the cartridge is then determined based on the breakthrough time, often with a safety factor applied.

-

Properly dispose of the used cartridge as hazardous waste.

Metabolism and Toxicological Pathway

The toxicity of phenol is exerted through its interaction with cellular components and its metabolic activation. The primary route of metabolism involves oxidation by cytochrome P450 enzymes, followed by conjugation reactions.

Metabolic Pathway of Phenol

Phenol undergoes a two-phase metabolic process primarily in the liver.

-

Phase I Metabolism: Phenol is hydroxylated by cytochrome P450 enzymes (primarily CYP2E1) to form hydroquinone (B1673460) and catechol.[1]

-

Phase II Metabolism: These hydroxylated metabolites, as well as phenol itself, are then conjugated with glucuronic acid (via UDP-glucuronosyltransferases, UGTs) or sulfate (B86663) (via sulfotransferases, SULTs) to form more water-soluble compounds that can be readily excreted in the urine.[23][24]

This guide provides a foundational understanding of the safe handling, storage, and potential biological fate of this compound. It is crucial for all personnel to be thoroughly trained on these procedures and to have access to all relevant safety data sheets before working with this compound. Adherence to these guidelines will help to minimize risks and ensure a safe laboratory environment.

References

- 1. Phenol-d6 | C6H6O | CID 123295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dplgroup.com [dplgroup.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. hmdb.ca [hmdb.ca]

- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 10. fishersci.com [fishersci.com]

- 11. 苯酚-d6 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 12. Phenol sulfur transferase deficiency - Wikipedia [en.wikipedia.org]

- 13. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 14. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 15. juniperpublishers.com [juniperpublishers.com]

- 16. Phenol Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

- 18. fishersci.dk [fishersci.dk]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. matestlabs.com [matestlabs.com]

- 21. scribd.com [scribd.com]

- 22. Understanding permeation test for chemical resistant gloves Nordic Biolabs - Leverandør af labprodukter og teknisk service [nordicbiolabs.dk]

- 23. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Altered Transport and Metabolism of Phenolic Compounds in Obesity and Diabetes: Implications for Functional Food Development and Assessment - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to the Isotopic Purity and Enrichment of Deuterated Phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and demanding fields of pharmaceutical research, drug development, and metabolic studies, the use of stable isotope-labeled compounds is a cornerstone for achieving accurate and reliable quantitative data.[1] Deuterated phenol (B47542) (Phenol-d), a synthetically modified version of phenol where one or more hydrogen atoms are replaced by deuterium (B1214612), serves as an invaluable tool. It is frequently employed as an internal standard in bioanalytical methods, a tracer in metabolic pathway studies, and a building block in the synthesis of more complex deuterated molecules.[2][3] The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolic cleavage, a phenomenon known as the kinetic isotope effect. This property can be leveraged to improve the pharmacokinetic profiles of drugs.[4]

The utility and reliability of deuterated phenol are fundamentally dependent on its isotopic purity and isotopic enrichment . Isotopic purity refers to the percentage of the material that consists of the desired deuterated molecule, while isotopic enrichment specifies the percentage of deuterium at a particular labeled position.[5] A comprehensive understanding and rigorous assessment of these parameters are critical for the integrity of experimental data and for meeting stringent regulatory requirements.

This technical guide provides an in-depth exploration of the isotopic purity and enrichment of various deuterated phenol species. It offers a compilation of quantitative data from commercially available standards, detailed experimental protocols for their characterization, and a discussion of the synthetic considerations that influence isotopic composition.

Data Presentation: Isotopic Purity and Enrichment of Commercial this compound

The following tables summarize the isotopic and chemical purity of commercially available deuterated phenol isotopologues. This data is essential for selecting the appropriate standard for a given application and for accurately correcting for the presence of unlabeled or partially labeled species.

Table 1: Specifications of Commercially Available Phenol-d1

| Supplier | Product Number | Isotopic Purity (atom % D) | Chemical Purity |

| Sigma-Aldrich | 23951-03-3 | 90[6] | Not specified |

| Thermo Scientific | AC166251000 | 95% (Isotopic)[7][8] | Not specified |

| CDN Isotopes | D-1058 | 98[9] | Not specified |

Table 2: Specifications of Commercially Available Phenol-d5

| Supplier | Product Number | Isotopic Purity (atom % D) | Chemical Purity |

| Sigma-Aldrich | 425370 | 98[4][10] | Not specified |

| LGC Standards | TRC-O237902 | Not specified | >95% (GC)[11][12] |

| LGC Standards | DRE-C16010105 | 99.0[13] | Not specified |

Table 3: Specifications of Commercially Available Phenol-d6

| Supplier | Product Number | Isotopic Purity (atom % D) | Chemical Purity |

| Sigma-Aldrich | 176063 | 99[2] | 99% (CP)[2] |

| Cambridge Isotope Laboratories, Inc. | DLM-370 | 98[1] | 98%[1] |

| Eurisotop | DLM-370-5 | 98[14] | 98%[14] |

| CDN Isotopes | D-0029 | 98[15] | Not specified |

| ARMAR Isotopes | 1136 | 98[16] | Not specified |

Synthesis and Potential Isotopic Impurities

The synthesis of deuterated phenols typically involves hydrogen-deuterium exchange reactions on a phenol or a precursor molecule.[3][17] Common methods include acid- or base-catalyzed exchange using a deuterium source like D₂O, or metal-catalyzed reactions.[3][18] The specific synthetic route can influence the isotopic distribution and the potential for isotopic scrambling, where deuterium atoms are incorporated at unintended positions.

For example, the synthesis of this compound₅ often involves the deuteration of the aromatic ring, leaving the hydroxyl proton as ¹H. Conversely, this compound₆ is synthesized to have deuterium at all six positions, including the hydroxyl group. The presence of lower-mass isotopologues (d1, d2, d3, d4, d5 in a d6 sample) is a statistical reality of the synthesis process and their distribution can be predicted using binomial expansion calculations.[1]

Experimental Protocols

Accurate determination of isotopic purity and enrichment is paramount. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Isotopic Enrichment Analysis

GC-MS is a powerful technique for determining the isotopic distribution of volatile compounds. For non-volatile compounds like phenol, a derivatization step is necessary to increase volatility and improve chromatographic performance.[15][19] Silylation is a common derivatization technique for phenols.[20]

1. Sample Preparation and Derivatization (Silylation with MTBSTFA):

-

Reagents:

-

This compound standard

-

Unlabeled phenol standard

-

N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)

-

Pyridine (B92270) (catalyst)

-

Ethyl acetate (B1210297) (solvent)

-

-

Procedure:

-

Prepare stock solutions of the this compound sample and unlabeled phenol in ethyl acetate (e.g., 1 mg/mL).

-

In a clean, dry vial, place 100 µL of the stock solution.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Add 50 µL of MTBSTFA and 50 µL of pyridine to the dried residue.[11]

-

Seal the vial tightly and heat at 70°C for 30 minutes.[15]

-

Allow the vial to cool to room temperature before GC-MS analysis.

-

2. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 280°C.

-

Injection Mode: Splitless (1 µL injection volume).

-

Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-350.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

3. Data Analysis:

-

Acquire the mass spectra of the derivatized unlabeled phenol and the deuterated phenol sample.

-

Identify the molecular ion peak ([M]⁺) and the characteristic fragment ions. For the TBDMS derivative of phenol, a prominent ion is [M-57]⁺, corresponding to the loss of the tert-butyl group.[2]

-

For the deuterated sample, extract the ion intensities for the [M-57]⁺ isotopologue cluster (e.g., for Phenol-d5-TBDMS, this would include ions corresponding to d0 to d5 species).

-

Correct the observed ion intensities for the natural abundance of isotopes (e.g., ¹³C, ²⁹Si, ³⁰Si) of the unlabeled phenol derivative.[12]

-

Calculate the percentage of each isotopologue (d0, d1, d2, etc.) to determine the isotopic distribution. The isotopic enrichment is the percentage of the desired deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Isotopic Purity

NMR spectroscopy is a non-destructive technique that provides detailed structural information and allows for the quantification of deuterium incorporation at specific sites.[21] Both ¹H and ²H NMR can be utilized.

1. Quantitative ¹H-NMR Protocol:

-

Objective: To determine the degree of deuteration by quantifying the residual proton signals.[7]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample and a known amount of an internal standard (e.g., maleic acid) into a clean, dry NMR tube.

-

Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Acetone-d₆ or Chloroform-d). The solvent should not have signals that overlap with the analyte or internal standard signals.

-

-

NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: A standard 90° pulse sequence.

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified (typically 30-60 seconds for accurate quantification). This is crucial for obtaining accurate integrals.

-

Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or higher).

-

-

Data Processing and Analysis:

-

Process the spectrum (Fourier transformation, phase correction, and baseline correction).

-

Integrate the residual proton signals in the aromatic region of the this compound spectrum.

-

Integrate a well-resolved signal from the internal standard.

-

Calculate the amount of residual protons in the this compound sample relative to the known amount of the internal standard.

-

The isotopic enrichment at the deuterated positions can be calculated from the percentage of residual protons.

-

2. ²H-NMR Protocol:

-

Objective: To directly observe and quantify the deuterium nuclei.[13]

-

Sample Preparation:

-

Dissolve 10-20 mg of the this compound sample in 0.6-0.7 mL of a protonated solvent (e.g., CHCl₃ or Acetone).

-

-

NMR Acquisition:

-

Spectrometer: Equipped with a deuterium probe.

-

Pulse Program: A standard single-pulse experiment.

-

Acquisition Parameters: Use standard parameters for ²H NMR. A wider spectral width may be needed compared to ¹H NMR.

-

-

Data Processing and Analysis:

-

Process the ²H NMR spectrum.

-

The chemical shifts in the ²H spectrum will correspond to the deuterated positions.

-

The relative integrals of the signals can be used to determine the relative deuteration at different sites if they are resolved.

-

Visualizations

Phenol Metabolism Pathway

Phenol undergoes metabolic transformation in the body, primarily through conjugation reactions to form phenylglucuronide (B99446) and phenylsulfate, which are then excreted. Deuterated phenol can be used to trace these metabolic pathways.

Caption: Simplified metabolic pathway of phenol conjugation.

Experimental Workflow: Bioanalytical Method Using this compound as an Internal Standard

This workflow illustrates the use of deuterated phenol as an internal standard for the quantification of a phenolic drug, such as paracetamol, in a biological matrix using LC-MS/MS.[3]

Caption: Workflow for phenolic drug quantification using this compound IS.

Conclusion

The isotopic purity and enrichment of deuterated phenol are critical parameters that directly impact the accuracy and reliability of quantitative bioanalytical studies. A thorough characterization using techniques such as GC-MS and NMR spectroscopy is essential to ensure the quality of the standard. This guide has provided a comprehensive overview of the available data for commercial this compound isotopologues, detailed experimental protocols for their analysis, and an illustration of their application in drug metabolism studies. By adhering to these principles and methodologies, researchers, scientists, and drug development professionals can confidently utilize deuterated phenol to generate high-quality, reproducible data, thereby advancing our understanding of drug disposition and efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. documentserver.uhasselt.be [documentserver.uhasselt.be]

- 5. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [restek.com]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isotopologue Distributions of Peptide Product Ions by Tandem Mass Spectrometry: Quantitation of Low Levels of Deuterium Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Hydrogen-deuterium Exchange Reactions of Phenols and Phenol Ethers ... - Philip Fredland Tryon - Google ブックス [books.google.co.jp]

- 17. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 18. Analysis of paracetamol using solid-phase extraction, deuterated internal standards, and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. medchemexpress.com [medchemexpress.com]

A Technical Guide to High-Purity Phenol-d6 for Researchers and Drug Development Professionals

Introduction: Phenol-d6 (C₆D₆O), also known as hexadeuterophenol, is a deuterated form of phenol (B47542) where all six hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an invaluable tool in various scientific disciplines, particularly for researchers, scientists, and drug development professionals. Its primary applications lie in its use as an internal standard for mass spectrometry-based quantitative analysis, as a solvent in NMR spectroscopy, and as a tracer in metabolic studies. The high purity of Phenol-d6 is critical for the accuracy and reliability of these applications. This guide provides an in-depth overview of commercial suppliers of high-purity Phenol-d6, its technical specifications, and detailed experimental protocols for its key applications.

Commercial Suppliers and Quantitative Specifications

Several reputable chemical suppliers offer high-purity Phenol-d6. The choice of supplier often depends on the required isotopic enrichment, chemical purity, and the specific needs of the application. Below is a summary of the quantitative data available from prominent commercial suppliers. It is important to note that detailed impurity profiles are typically provided on the Certificate of Analysis (CoA) upon purchase.

| Supplier/Distributor | Product Example | Isotopic Enrichment (atom % D) | Chemical Purity (%) | Key Physical Properties |

| Sigma-Aldrich (Merck) | Phenol-d6, 99 atom % D | 99 | ≥99 (CP) | mp: 40-42 °C, bp: 182 °C, density: 1.140 g/mL at 25 °C |

| Cambridge Isotope Laboratories, Inc. | Phenol-D6 (D, 98%) | 98 | 98 | mp: 40-42 °C, bp: 182 °C[1][2] |

| CDN Isotopes | Phenol-d6 | 98 | Not specified | mp: 40-42 °C, bp: 182 °C |

| LGC Standards | Phenol D6 | Not specified | Not specified | Neat format |

| Thomas Scientific (distributor for Aldrich) | ALDRICH Phenol-d6, 99 atom % D | 99 | Not specified | mp: 40-42 °C, bp: 182 °C, density: 1.140 g/mL at 25 °C |

| ZEOtope | Phenol-d6 98%D | ≥98.00 | Not specified | H₂O+D₂O Content by KF Coulometer: ≤0.50 %(w) |

| ARMAR Isotopes | Phenol-d6, 98 atom%D | 98 | Not specified | High-quality for NMR Spectroscopy |

| Simson Pharma Limited | Phenol-D6 | Not specified | Not specified | Accompanied by Certificate of Analysis |

Experimental Protocols

The utility of high-purity Phenol-d6 is best illustrated through its application in various analytical and research protocols.

Phenol-d6 as an Internal Standard for GC/MS Analysis of Phenol in Water

The quantification of phenol in environmental water samples is a common analytical task. The use of Phenol-d6 as an internal standard is crucial for accurate and precise measurements, as it compensates for sample loss during preparation and variations in instrument response. The following is a typical protocol based on EPA Method 528.[3][4][5][6]

Methodology:

-

Sample Preparation:

-

To a 1-liter water sample, add a known amount of Phenol-d6 solution (e.g., to a final concentration of 2 µg/L).

-

If the sample contains residual chlorine, dechlorinate by adding 40-50 mg of sodium sulfite.

-

Acidify the sample to a pH of less than 2 with 6 N hydrochloric acid.

-

-

Solid Phase Extraction (SPE):

-

Condition a polystyrene-divinylbenzene SPE cartridge with dichloromethane, followed by methanol, and finally with 0.05 N HCl.

-

Pass the entire 1-liter water sample through the conditioned SPE cartridge.

-

Dry the cartridge under vacuum.

-

Elute the trapped analytes with dichloromethane.

-

-

Concentration and Analysis:

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

Inject an aliquot (e.g., 1 µL) into the GC/MS system.

-

-

GC/MS Parameters (Example):

-

GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl methylpolysiloxane).

-

Injector: Splitless, 250 °C.

-

Oven Program: Initial temperature 40 °C (hold for 4 min), ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Detector: Electron Ionization (EI) mode, scanning from m/z 35-350 or in Selected Ion Monitoring (SIM) mode.

-

Quantification Ions: Phenol (m/z 94, 65, 66), Phenol-d6 (m/z 100, 69, 70).

-

Experimental Workflow for GC/MS Analysis of Phenol in Water:

Caption: Workflow for the quantitative analysis of phenol in water using Phenol-d6 as an internal standard.

Phenol-d6 as an Internal Standard for LC-MS/MS Analysis of Phenol in Plasma

The determination of phenol and its metabolites in biological fluids like plasma is essential in drug metabolism and pharmacokinetic studies. LC-MS/MS offers high sensitivity and selectivity, and the use of Phenol-d6 is critical for reliable quantification.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma in a microcentrifuge tube, add a known amount of Phenol-d6 solution.

-

Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.

-

Vortex for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Parameters (Example):

-

LC Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate phenol from other matrix components.

-

Flow Rate: 0.3 mL/min.

-

MS/MS Detector: Electrospray ionization (ESI) in negative ion mode.

-

MRM Transitions:

-

Phenol: e.g., m/z 93 -> 65

-

Phenol-d6: e.g., m/z 99 -> 69

-

-

Logical Relationship for Internal Standard Quantification:

Caption: Logical flow for quantification using an internal standard like Phenol-d6.

Phenol-d6 in Metabolic Studies

Deuterated compounds are used as tracers to study the metabolic fate of molecules in biological systems. While specific signaling pathways where Phenol-d6 is the primary tracer are not extensively documented in readily available literature, it can be used to study the general metabolism of phenol. Phenol undergoes Phase I (hydroxylation) and Phase II (conjugation) metabolism in the body. By administering a deuterated analog, researchers can track the formation of its metabolites using mass spectrometry.

Phenol Metabolism Pathway:

Phenol is first hydroxylated to form catechols, which can then be further metabolized. A key step is the ring cleavage of catechol, which can proceed via either the ortho or meta pathway. The resulting intermediates are then funneled into the tricarboxylic acid (TCA) cycle.

Caption: Simplified metabolic pathway of phenol, which can be traced using Phenol-d6.

Conclusion

High-purity Phenol-d6 is an essential tool for researchers in analytical chemistry, environmental science, and drug development. Its use as an internal standard ensures the accuracy of quantitative methods, while its properties as a deuterated compound make it suitable for metabolic studies. The selection of a commercial supplier should be based on a careful review of their product specifications and the availability of detailed quality documentation, such as a Certificate of Analysis, to ensure the reliability of experimental results. The protocols and diagrams provided in this guide offer a comprehensive overview of the core applications of high-purity Phenol-d6 and serve as a valuable resource for scientists in the field.

References

Navigating Precision: A Technical Guide to Deuterated Phenols for Researchers and Drug Development Professionals

Introduction: In the landscape of modern scientific research and pharmaceutical development, precision and accuracy are paramount. Isotopically labeled compounds are indispensable tools for achieving this exactitude. Among these, deuterated phenols, where one or more hydrogen atoms are replaced by deuterium (B1214612), have emerged as critical assets. This technical guide provides an in-depth overview of the most commonly utilized deuterated phenols—Phenol-d5 and Phenol-d6—focusing on their core properties, applications, and the experimental workflows they enable. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Core Properties and Identification

The term "Phenol-d" is a general descriptor for phenol (B47542) molecules containing deuterium. The specific properties and applications are dictated by the number and position of the deuterium atoms. The two most prevalent forms are Phenol-d5 (pentadeuterated) and Phenol-d6 (hexadeuterated).

Quantitative Data Summary

The key physicochemical properties of Phenol-d5 and Phenol-d6 are summarized in the table below for easy comparison.

| Property | Phenol-d5 | Phenol-d6 |

| Synonyms | Pentadeuteriophenol, Phenol (ring-d5) | Hexadeuteriophenol, Perdeuterated phenol |

| CAS Number | 4165-62-2[1][2] | 13127-88-3[3][4][5] |

| Molecular Formula | C₆D₅OH | C₆D₅OD[3][4] |

| Molecular Weight | 99.14 g/mol [1][6] | 100.15 g/mol [3][7][4] |

| Isotopic Purity | Typically ≥98 atom % D | Typically ≥98 atom % D[7] |

| Melting Point | 40-42 °C[8][3] | 40-42 °C[3] |

| Boiling Point | 182 °C[8][3] | 182 °C[3] |

| Density | 1.127 g/mL at 25 °C[8] | 1.140 g/mL at 25 °C[3] |

| Appearance | White to off-white solid/crystals[8] | White crystalline solid[4][5] |

Key Applications in Research and Development